molecular formula C10H13F3N2 B2469575 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline CAS No. 511522-41-1

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline

Cat. No.: B2469575
CAS No.: 511522-41-1
M. Wt: 218.223
InChI Key: NUBCHVSMGCNYII-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group attached to an aniline derivative, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the reaction of 4-(N,N-dimethylamino)benzaldehyde with trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2,2,2-trifluoroethyl)phenol
  • 4-(1-Amino-2,2,2-trifluoroethyl)-2-fluorobenzenecarbonitrile
  • ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol

Uniqueness

4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline stands out due to its unique combination of a trifluoromethyl group and a dimethylamino group attached to an aniline ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-15(2)8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBCHVSMGCNYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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